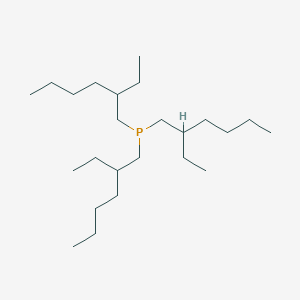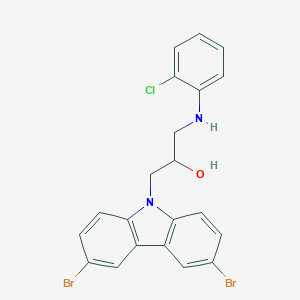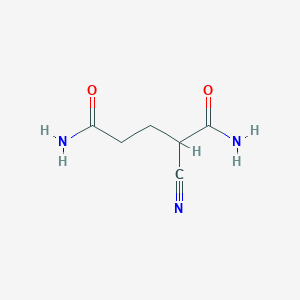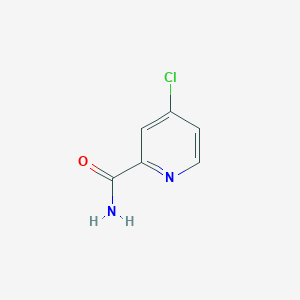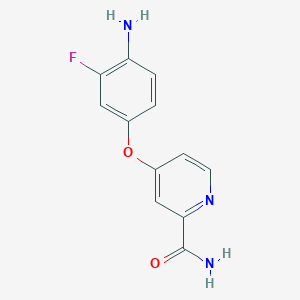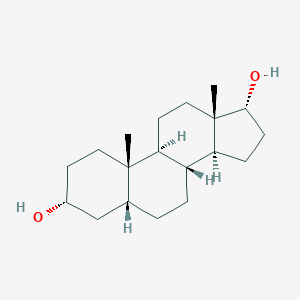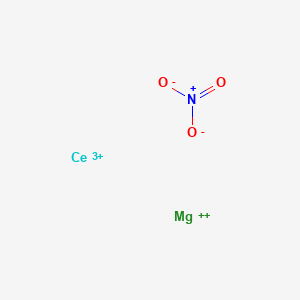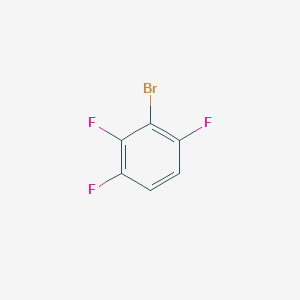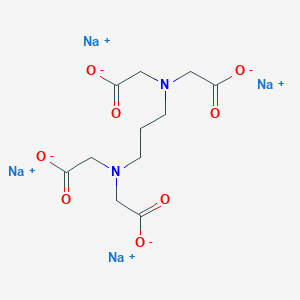
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt, also known as tetrasodium EDTA, is a chelating agent commonly used in scientific research. It is a synthetic compound that is widely used in various applications due to its ability to bind to metal ions.
作用机制
Tetrasodium EDTA works by binding to metal ions and forming a stable complex. This complex prevents the metal ions from reacting with other molecules and causing unwanted reactions. The stability of the complex depends on the pH of the solution and the concentration of the metal ions.
生化和生理效应
Tetrasodium EDTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been shown to improve the absorption of certain nutrients, such as calcium and magnesium.
实验室实验的优点和局限性
One of the main advantages of using Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in lab experiments is its ability to remove metal ions from solutions. This can prevent unwanted reactions and improve the accuracy of experiments. However, there are also limitations to its use. Tetrasodium EDTA can bind to other molecules in addition to metal ions, which can affect the results of experiments. It can also be toxic to cells at high concentrations.
未来方向
There are several future directions for research on Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. One area of research is the development of new chelating agents that are more selective and efficient than Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. Another area of research is the use of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research is needed to better understand the mechanisms of action of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and its effects on various biological systems.
合成方法
Tetrasodium EDTA is synthesized from ethylenediaminetetraacetic acid (EDTA) and sodium hydroxide. The reaction results in the formation of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and water. The synthesis process is relatively simple and cost-effective, making it a popular choice for various applications.
科学研究应用
Tetrasodium EDTA is widely used in scientific research due to its chelating properties. It is commonly used to remove metal ions from solutions and to prevent metal ion contamination during experiments. It is also used in cell culture media to prevent metal ion toxicity and to improve cell growth.
属性
CAS 编号 |
18719-03-4 |
|---|---|
产品名称 |
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt |
分子式 |
C11H14N2Na4O8 |
分子量 |
394.2 g/mol |
IUPAC 名称 |
tetrasodium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.4Na/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;;;/q;4*+1/p-4 |
InChI 键 |
YBAPEZRVAJFQCN-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
18719-03-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




